molecular formula C9H11ClN2O B13677667 2-Chloro-N,N,3-trimethylisonicotinamide

2-Chloro-N,N,3-trimethylisonicotinamide

Cat. No.: B13677667
M. Wt: 198.65 g/mol
InChI Key: FRRCHJHFDHGLEY-UHFFFAOYSA-N
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Description

2-Chloro-N,N,3-trimethylisonicotinamide is a substituted isonicotinamide derivative characterized by a chloro group at the 2-position of the pyridine ring, a carboxamide group at the 4-position (defining the isonicotinamide structure), and three methyl substituents: two on the amide nitrogen (N,N-dimethyl) and one at the 3-position of the pyridine ring.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-chloro-N,N,3-trimethylpyridine-4-carboxamide

InChI

InChI=1S/C9H11ClN2O/c1-6-7(9(13)12(2)3)4-5-11-8(6)10/h4-5H,1-3H3

InChI Key

FRRCHJHFDHGLEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Cl)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-N,N,3-trimethylisonicotinamide typically involves the chlorination of N,N,3-trimethylisonicotinamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Chloro-N,N,3-trimethylisonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

2-Chloro-N,N,3-trimethylisonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N,N,3-trimethylisonicotinamide involves its interaction with specific molecular targets. The chlorine atom and the methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between 2-Chloro-N,N,3-trimethylisonicotinamide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₀H₁₂ClN₂O (hypothetical) ~214.67 (calc.) - 2-Cl, 3-CH₃ on pyridine
- N,N-dimethyl on carboxamide
Hypothesized use in drug synthesis or as a chemical intermediate. N/A
2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide C₁₃H₁₀Cl₂N₂O 262.69 - 2-Cl on pyridine
- 3-Cl and 2-CH₃ on phenyl ring
Pharmaceutical impurity standard (e.g., Clonixin API) .
3-Amino-2-chloroisonicotinamide C₆H₆ClN₃O 171.58 - 2-Cl, 3-NH₂ on pyridine Research chemical; potential precursor for heterocyclic drug development .
2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide C₁₀H₁₄ClN₃O 227.69 - 2-Cl on pyridine
- Dimethylaminoethyl group on carboxamide
Potential precursor for chemical warfare agent detection via HPLC-MS .
2-Chloro-N,N-dimethyl-3-oxobutanamide C₆H₁₀ClNO₂ 163.60 - 2-Cl, 3-keto on butanamide
- N,N-dimethyl
Intermediate in agrochemical synthesis (non-pesticidal) .
2-Chloro-N-(3-chloro-benzyl)-isonicotinamide C₁₃H₁₀Cl₂N₂O 289.14 - 2-Cl on isonicotinamide
- 3-Cl-benzyl on carboxamide
Structural analog with potential antimicrobial or antitumor activity (inferred from analogs).

Structural and Functional Insights:

Substituent Position and Bioactivity: The 2-chloro substitution on the pyridine ring is common across analogs, enhancing electrophilicity and binding to biological targets .

Synthetic Relevance :

  • Alkylation methods (e.g., direct alkylation of chloroamines) used for 2-chloro-N,N,N-trialkylethanaminium salts could be adapted for synthesizing the N,N-dimethyl moiety in the target compound.

Applications: Chloro-nicotinamides are frequently used as analytical standards (e.g., 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide ). Derivatives with amino groups (e.g., 3-Amino-2-chloroisonicotinamide) are explored for kinase inhibition or antimicrobial activity .

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